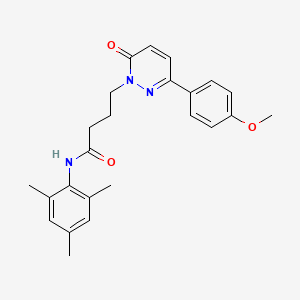

N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-16-14-17(2)24(18(3)15-16)25-22(28)6-5-13-27-23(29)12-11-21(26-27)19-7-9-20(30-4)10-8-19/h7-12,14-15H,5-6,13H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXMLFAJQLPHRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the mesityl and methoxyphenyl groups. Common reagents used in these reactions include:

Pyridazine derivatives: These serve as the starting materials for the pyridazinone core.

Mesityl chloride: Used to introduce the mesityl group.

Methoxyphenyl derivatives: Employed to attach the methoxyphenyl group.

Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The mesityl and methoxyphenyl groups can be substituted with other functional groups to create new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including halides and nucleophiles.

Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in compounds with different aromatic or aliphatic groups.

Scientific Research Applications

N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyridazinone derivatives.

Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism by which N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Physicochemical Properties

- Solubility : Sulfonamide-containing analogs (5a-c ) exhibit higher aqueous solubility due to ionizable sulfonamide protons, whereas the target compound’s amide and methoxy groups may reduce solubility.

- Spectral Data :

Research Findings

- Bioactivity : While biological data for the target compound are unavailable, sulfonamide derivatives (5a-c ) are associated with enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide’s zinc-binding capacity . The target’s mesityl group may shift activity toward hydrophobic binding pockets.

- Stability : Benzyloxy groups in 5a-c are susceptible to enzymatic or acidic hydrolysis, whereas the target’s methoxyphenyl and amide linkages may confer greater metabolic stability.

Biological Activity

N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.

The compound has the molecular formula and a molecular weight of approximately 435.524 g/mol. It is characterized by a pyridazinone moiety linked to a butanamide functional group, which contributes to its biological properties. The structural complexity allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways are not extensively documented, related compounds often utilize techniques such as:

- Refluxing in appropriate solvents.

- Use of catalysts to enhance reaction rates.

- Purification methods like high-performance liquid chromatography (HPLC) to ensure product purity.

Research into similar compounds suggests that this compound may exhibit various biological activities, including:

- Analgesic properties : Potential modulation of pain pathways.

- Anti-inflammatory effects : Inhibition of pro-inflammatory mediators.

The precise mechanisms remain to be fully elucidated, but computational studies indicate that the compound may interact with specific enzyme pathways or receptors involved in these processes.

Case Studies and Research Findings

- Analgesic and Anti-inflammatory Activity :

-

Pharmacological Evaluation :

- Compounds with similar structural features have been evaluated for their pharmacological properties. For instance, 2-substituted amino derivatives showed promising results in pain management and inflammation reduction, indicating that modifications in the chemical structure can enhance therapeutic efficacy .

Data Table: Summary of Biological Activities

| Activity | Test Compound | Reference |

|---|---|---|

| Analgesic | Moderate activity compared to diclofenac | |

| Anti-inflammatory | Significant reduction in inflammatory markers | |

| Ulcerogenic Index | Mild potential compared to aspirin |

Potential Applications

This compound holds promise for various applications in:

- Pain management therapies : Due to its analgesic properties.

- Anti-inflammatory treatments : For conditions involving chronic inflammation.

- Further drug development : As a lead compound for synthesizing novel therapeutics targeting specific biological pathways.

Q & A

Q. What are the key structural features of N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and how do they influence its physicochemical properties?

The compound contains a pyridazinone core, a mesityl (2,4,6-trimethylphenyl) group, and a 4-methoxyphenyl substituent. The pyridazinone moiety contributes to hydrogen-bonding potential, while the mesityl group enhances lipophilicity, which may improve membrane permeability. The methoxy group on the phenyl ring can influence electronic effects and metabolic stability. Structural analogs with similar substituents (e.g., chloro or methyl groups) have shown increased lipophilicity and stability in pharmacokinetic studies .

Q. What synthetic strategies are commonly employed for pyridazinone-based compounds like this molecule?

Multi-step synthesis is typical:

- Step 1 : Formation of the pyridazinone core via cyclization of dihydrazides or condensation reactions.

- Step 2 : Functionalization at the 3-position of pyridazinone using coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

- Step 3 : Amide bond formation between the pyridazinone derivative and mesityl-substituted butanamide. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for coupling steps), and catalysts (e.g., Pd for cross-coupling) .

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns.

- Structural Confirmation : H/C NMR to verify substituent integration and coupling patterns (e.g., pyridazinone protons at δ 6.5–7.5 ppm).

- Mass Analysis : ESI-MS for molecular ion confirmation.

- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C for stable analogs) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound, particularly in amide bond formation?

Yield optimization involves:

- Activation Reagents : Use HATU or EDCI/HOBt for efficient coupling.

- Solvent Screening : Polar aprotic solvents (e.g., DCM/THF mixtures) improve reagent solubility.

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes side products.

- Purification : Gradient flash chromatography (hexane/EtOAc) or recrystallization from ethanol. Contradictions in reported yields (e.g., 40–70%) may arise from trace moisture or impurities in starting materials .

Q. What mechanistic hypotheses exist for the biological activity of pyridazinone derivatives, and how can they be tested?

Proposed mechanisms include:

- Phosphodiesterase 4 (PDE4) Inhibition : Competitive binding assays using recombinant PDE4B and fluorescent cAMP analogs.

- Antiproliferative Effects : MTT assays on cancer cell lines (e.g., ovarian A2780) with IC comparisons to known inhibitors.

- Structural-Activity Relationship (SAR) : Modifying the mesityl group to assess hydrophobicity vs. activity (e.g., replacing methyl with trifluoromethyl) .

Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?

- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid clearance.

- Solubility Limitations : Use PEG-400 or cyclodextrin formulations for in vivo dosing.

- Off-Target Effects : Proteome-wide profiling (e.g., KinomeScan) to rule out kinase inhibition. For example, morpholine-containing analogs showed improved bioavailability in rodent models compared to in vitro data .

Q. What computational methods are suitable for predicting the binding mode of this compound to PDE4?

- Docking Studies : AutoDock Vina or Glide with PDE4B crystal structure (PDB: 3G4G).

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.

- Free Energy Calculations : MM-GBSA to rank binding affinities of analogs. Validation via mutagenesis (e.g., Q369A in PDE4B) can confirm predicted interactions .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile?

- ADME Screening :

- Absorption : Caco-2 permeability assay.

- Metabolism : CYP450 inhibition screening (e.g., CYP3A4/2D6).

Q. What strategies mitigate oxidative degradation of the pyridazinone core during storage?

- Storage Conditions : Argon atmosphere at -20°C in amber vials.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v).

- Lyophilization : Formulate as a lyophilized powder with trehalose .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.